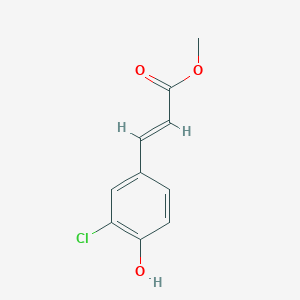

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6,12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHVHNVZOHIELV-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185527-66-6 | |

| Record name | Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185527-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

[1]

Executive Summary

This compound is a functionalized cinnamate ester serving as a critical intermediate in the synthesis of bioactive polyphenols, herbicides, and advanced UV-blocking polymers. Its structural core—a chlorinated phenolic ring conjugated with an acrylate moiety—imparts enhanced lipophilicity and acidity compared to its non-halogenated parent, ferulic acid analogs.

This technical guide outlines two distinct synthetic pathways:

-

The Classical Route (Knoevenagel Condensation): Prioritizes cost-efficiency and scalability for multi-gram to kilogram batches.

-

The Catalytic Route (Heck Coupling): Prioritizes convergence and speed for high-throughput library generation.

Chemical Profile & Retrosynthetic Analysis[1]

Target Molecule Data

| Property | Specification |

| IUPAC Name | Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Key Functionality | |

| Predicted LogP | ~2.3 (vs 1.5 for non-chlorinated analog) |

Retrosynthetic Logic

To ensure synthetic flexibility, we evaluate two disconnections. The choice depends heavily on starting material availability and metal-scavenging requirements.

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: The Modified Knoevenagel Protocol (Scalable)

This route is preferred for large-scale synthesis as it avoids expensive transition metals and ligands. It proceeds in two steps: formation of the cinnamic acid derivative followed by Fischer esterification.

Step 1: Synthesis of 3-Chloro-4-hydroxycinnamic Acid

Reaction: Condensation of 3-chloro-4-hydroxybenzaldehyde with malonic acid.

-

Reagents:

-

3-Chloro-4-hydroxybenzaldehyde (1.0 equiv)

-

Malonic acid (2.2 equiv)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalytic, 0.1 equiv)

-

Aniline (Trace, optional promoter)

-

-

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde in pyridine (5 mL/g of aldehyde).

-

Activate: Add malonic acid and piperidine.

-

Reflux: Heat the mixture to 80–100°C. Evolution of CO₂ bubbles indicates decarboxylation is proceeding. Maintain for 4–6 hours until CO₂ evolution ceases.

-

Quench: Cool the mixture to 0°C in an ice bath.

-

Precipitate: Slowly add concentrated HCl (approx. 12M) dropwise with vigorous stirring until pH < 2. The cinnamic acid derivative will precipitate as a white/off-white solid.

-

Isolate: Filter the solid, wash with ice-cold water (3x), and dry in a vacuum oven at 50°C.

-

Step 2: Fischer Esterification

Reaction: Conversion of the acid to the methyl ester.

-

Reagents:

-

Crude 3-Chloro-4-hydroxycinnamic acid

-

Methanol (Excess, Solvent)

-

Sulfuric Acid (H₂SO₄, catalytic, 5-10 mol%)

-

-

Protocol:

-

Suspend the dried acid in anhydrous methanol (10 mL/g).

-

Add catalytic H₂SO₄ dropwise.

-

Reflux for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc, wash with NaHCO₃ (sat. aq.) to remove unreacted acid, then brine.

-

Purification: Recrystallize from minimal hot Methanol/Water or purify via flash column chromatography.

-

Route B: The Heck Coupling Protocol (High-Throughput)[1]

This route is ideal for rapid generation of analogs or when the aldehyde precursor is unavailable. It utilizes the commercially available 4-bromo-2-chlorophenol.

Reaction Mechanism

Palladium-catalyzed cross-coupling between an aryl halide and an activated alkene.[1][2][3]

-

Reagents:

-

4-Bromo-2-chlorophenol (1.0 equiv)

-

Methyl Acrylate (1.2 equiv)[4]

-

Pd(OAc)₂ (2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%) or Tri(o-tolyl)phosphine

-

Triethylamine (Et₃N, 2.5 equiv)

-

Solvent: DMF or Acetonitrile (anhydrous)

-

Step-by-Step Protocol

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Solubilization: Dissolve 4-bromo-2-chlorophenol in DMF (0.2 M concentration).

-

Catalyst Addition: Add Pd(OAc)₂ and Phosphine ligand.[5] Stir for 10 mins to form the active Pd(0) species (solution often turns dark).

-

Substrate Addition: Add Triethylamine followed by Methyl Acrylate via syringe.

-

Heating: Heat to 90–100°C for 12–16 hours.

-

Note: Use a sealed pressure tube if operating above the boiling point of methyl acrylate (80°C) to prevent loss of volatile reagent.

-

-

Workup:

-

Filter through a Celite pad to remove Palladium black.

-

Dilute filtrate with water and extract with Ethyl Acetate (3x).

-

Wash organic layer with 1M HCl (to remove amine base) and Brine.

-

-

Purification: Flash chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Process Control & Troubleshooting

The following decision tree helps operators navigate common synthetic failures.

Figure 2: Troubleshooting logic for common synthetic hurdles.

Characterization Standards

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.5 - 11.0 | Singlet (Broad) | 1H | -OH | Phenolic proton (disappears with D₂O shake). |

| 7.55 - 7.65 | Doublet ( | 1H | Vinyl H (β) | Indicates trans (E) geometry. |

| 7.60 - 7.70 | Doublet ( | 1H | Ar-H (Pos 2) | Meta-coupling to H6; deshielded by Cl. |

| 7.45 - 7.55 | Doublet of Doublets | 1H | Ar-H (Pos 6) | Ortho-coupling to H5, meta to H2. |

| 6.95 - 7.05 | Doublet ( | 1H | Ar-H (Pos 5) | Ortho to OH; shielded. |

| 6.45 - 6.55 | Doublet ( | 1H | Vinyl H (α) | Conjugated to ester carbonyl. |

| 3.70 - 3.75 | Singlet | 3H | -OCH₃ | Methyl ester. |

Infrared Spectroscopy (FT-IR)[1][8]

-

~3300-3400 cm⁻¹: O-H stretch (broad).

-

1705-1720 cm⁻¹: C=O stretch (conjugated ester).

-

1630 cm⁻¹: C=C alkene stretch.

-

~750-800 cm⁻¹: C-Cl stretch.

Mass Spectrometry[1]

-

ESI-MS: Observe [M-H]⁻ at m/z 211.0 or [M+H]⁺ at m/z 213.0.

-

Isotope Pattern: Look for the characteristic ³⁵Cl/³⁷Cl ratio (3:1 intensity) to confirm mono-chlorination.

Safety & Handling

-

Acrylates: Methyl acrylate is a lachrymator and potential sensitizer. Handle only in a fume hood.

-

Chlorophenols: Toxic by ingestion and skin contact. Use nitrile gloves and avoid dust generation.

-

Palladium Residues: Route B generates heavy metal waste. Segregate aqueous streams for metal scavenging.

References

-

Heck Reaction Mechanism & Catalysis

-

Knoevenagel Condensation Protocols

- Characterization Data (Analogous Compounds)

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Heck Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Introduction

This compound is a substituted cinnamic acid derivative belonging to the acrylate class of compounds. Molecules within this structural family are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Analogs and related structures have demonstrated a range of biological activities, including potential anticancer and antimalarial properties, often acting through mechanisms like tubulin polymerization inhibition.[1][2] The unique combination of a reactive acrylate system, a phenolic hydroxyl group, and a chloro substituent imparts a specific set of physicochemical characteristics that are critical to its behavior in both chemical and biological systems.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. Given the limited availability of consolidated public data for this specific molecule, this document provides a framework based on established principles of physical organic chemistry and draws upon data from structurally related analogs. It outlines the predicted properties, key analytical methodologies for structural confirmation, and detailed experimental protocols for the empirical determination of its most important physicochemical parameters. The causality behind experimental choices is emphasized to provide a deeper understanding of the molecule's behavior and to equip researchers with the practical knowledge needed for its synthesis, characterization, and application.

Molecular Structure and Identification

The foundational step in characterizing any compound is to understand its structure and fundamental identifiers. The arrangement of functional groups in this compound dictates its electronic, steric, and interactive properties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Canonical SMILES | COC(=O)C=CC1=C(C=C(C=C1)O)Cl |

| InChI Key | YQATTLSASADFSP-VOTSOKGWSA-N |

| CAS Number | Not assigned or readily available in public databases. |

Key Functional Group Analysis

The molecule's properties are a composite of its constituent functional groups. Understanding their individual contributions is key to predicting its overall behavior.

Caption: Functional group contributions to molecular properties.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Protocol 2.1: Synthesis via Heck Reaction

-

Rationale: The Heck reaction is a robust and widely used method for forming C-C bonds between aryl halides and alkenes, making it ideal for this target. Palladium acetate is a common and effective catalyst.

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add 3-chloro-4-hydroxyiodobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add anhydrous triethylamine (3.0 eq) as a base and solvent.

-

Add methyl acrylate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[3]

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the organic phase sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Protocol 2.2: Purification by Column Chromatography

-

Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. A gradient elution of increasing polarity is typically effective.

-

Procedure:

-

Prepare a silica gel slurry in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of Hexane and Ethyl Acetate, starting with low polarity (e.g., 95:5) and gradually increasing the concentration of ethyl acetate.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Core Physicochemical Properties: Experimental Determination

Accurate determination of physicochemical properties is non-negotiable in drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Melting Point (Tfus)

-

Importance: The melting point is a primary indicator of purity and provides information on the crystalline lattice energy of the solid form. A sharp melting range is characteristic of a pure substance.

-

Predicted Value: Based on analogs like Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate (m.p. 100-101 °C), the melting point is expected to be in the range of 90-120 °C.[4]

-

Finely crush a small sample of the dried, purified solid.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set a rapid heating ramp (10-20 °C/min) for a coarse measurement.

-

Observe the approximate melting temperature.

-

Repeat with a fresh sample, this time using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point to ensure accuracy.[3][5]

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Lipophilicity (LogP & LogD)

-

Importance: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. LogD is the partition coefficient at a specific pH, which is more physiologically relevant for ionizable compounds. Due to the acidic phenol group, LogD will be pH-dependent.

-

Predicted Value: The presence of the polar hydroxyl group will decrease the LogP, while the chloro group and the overall carbon framework will increase it. The predicted LogP is likely in the range of 2.0 - 3.0.

-

Prepare a stock solution of the compound in the solvent in which it is most soluble.

-

Prepare several vials containing pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD).

-

Spike a small, known volume of the stock solution into each vial. The final concentration should be low enough to avoid saturation in either phase.

-

Shake the vials vigorously for at least 24 hours at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the vials to ensure complete phase separation.

-

Carefully sample a known volume from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[6]

-

Calculate LogP/LogD using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Acidity Constant (pKa)

-

Importance: The pKa value defines the extent of ionization of a compound at a given pH. The phenolic hydroxyl group is acidic, and its ionization state will significantly affect solubility, receptor binding, and membrane transport.

-

Predicted Value: The pKa of phenol is ~10. The electron-withdrawing effects of the chloro and acrylate groups are expected to lower the pKa of the phenolic hydroxyl, likely into the range of 7.5 - 9.0.

-

Rationale: The UV-Vis absorbance spectrum of the phenol and its conjugate base (phenolate) are different. By measuring the absorbance at a wavelength where this difference is maximal across a range of pH values, the pKa can be determined.

-

Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 6.5 to 10.5).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Add a small, constant amount of the stock solution to each buffer to create a set of solutions with identical total compound concentration but varying pH.

-

Measure the full UV-Vis spectrum for each solution to identify the isosbestic point and the wavelength of maximum difference (λ_max).

-

Measure the absorbance of each solution at this λ_max.

-

Plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point equal to the pKa. Alternatively, use the equation: pKa = pH + log((A_I - A) / (A - A_B)), where A is the absorbance at a given pH, and A_I and A_B are the absorbances of the fully ionized and un-ionized species, respectively.

Caption: Workflow for pKa determination by UV-spectrophotometry.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical quality control steps. A combination of spectroscopic techniques provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and connectivity of protons.

-

Predicted Chemical Shifts (in CDCl₃):

-

~7.5-7.8 ppm (d): Aromatic proton ortho to the acrylate group.

-

~7.3-7.5 ppm (d): Aromatic proton ortho to the chloro group.

-

~7.0-7.2 ppm (dd): Aromatic proton meta to both chloro and acrylate.

-

~7.6 ppm (d, J≈16 Hz): Vinylic proton β to the carbonyl, indicating an E (trans) configuration.[3]

-

~6.4 ppm (d, J≈16 Hz): Vinylic proton α to the carbonyl.[3]

-

~5.5-6.5 ppm (s, broad): Phenolic -OH proton.

-

~3.8 ppm (s): Methyl ester (-OCH₃) protons.[7]

-

-

-

¹³C NMR: Provides information on the carbon skeleton.

-

Predicted Chemical Shifts (in CDCl₃):

-

~167 ppm: Ester carbonyl carbon.

-

~155 ppm: Aromatic carbon attached to the -OH group.

-

~145 ppm: Vinylic carbon β to the carbonyl.

-

~115-135 ppm: Aromatic and other vinylic carbons.

-

~52 ppm: Methyl ester (-OCH₃) carbon.[3]

-

-

Mass Spectrometry (MS)

-

Importance: Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and structural components.

-

Expected Results (Electrospray Ionization, ESI):

-

[M+H]⁺: 213.02

-

[M-H]⁻: 211.01 (from deprotonation of the phenol)

-

Isotopic Pattern: A characteristic ~3:1 ratio for the [M] and [M+2] peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragments: Loss of methanol (-32 Da) from the ester or loss of the methoxy radical (·OCH₃, -31 Da).

-

High-Performance Liquid Chromatography (HPLC)

-

Importance: The primary method for determining the purity of the compound and for quantification in other assays (e.g., solubility, LogP).

-

Rationale for Method Development: A reversed-phase C18 column is the standard choice for molecules of this polarity. A gradient elution is used to ensure good peak shape and resolution from any potential impurities. UV detection is ideal due to the chromophoric phenylacrylate system.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[6]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 40 °C.[6]

-

Detection: UV Diode Array Detector (DAD) at 254 nm and 310 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Stability and Storage

-

Potential Degradation Pathways:

-

Hydrolysis: The ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, yielding the corresponding carboxylic acid.

-

Polymerization: Like other acrylates, the compound may be prone to free-radical polymerization, especially when exposed to heat, light, or radical initiators.[8] Commercial acrylates often contain inhibitors like hydroquinone monomethyl ether (MEHQ).[8][9]

-

Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially at high pH or in the presence of metal ions.

-

-

Recommended Storage Conditions: To ensure long-term integrity, the compound should be stored as a solid in a tightly sealed container, protected from light, at a cool temperature (2-8 °C).[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation and polymerization.

Conclusion

This compound is a molecule with significant potential, warranting a thorough investigation of its physicochemical properties. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. While predictive data based on chemical principles and structural analogs offers a valuable starting point, the detailed experimental protocols provided herein are essential for generating the empirical data required for any meaningful research or development application. A systematic approach, combining predictive analysis with rigorous experimental validation as outlined, will enable scientists to fully understand and exploit the chemical and biological potential of this compound.

References

-

PubMed. (2018, February 15). Optimization of antimalarial, and anticancer activities of (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

OSHA. (1991, December). ETHYL ACRYLATE METHYL ACRYLATE. Retrieved from [Link]

-

KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2Z)-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

-

bioRxiv. (2025, January 18). Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus-MPro inhibitors with potent in vivo effic. Retrieved from [Link]

-

PMC. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Acetyl-4-hydroxyphenyl acrylate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl 3-chloro-4-methylcarbanilate (CAS 22133-20-6). Retrieved from [Link]

- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

-

Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes. Retrieved from [Link]

-

PubMed. (2014, April 25). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Retrieved from [Link]

-

PMC. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, Characterization, Biological Activities and Ab-initio Study of Transition Metal Complexes of [Methyl 2-((4-chlorophenyl)(hydroxy)methyle) Acrylate. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Methyl acrylate (FDB012209). Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

-

ResearchGate. (2025, November 26). Synthesis and antibacterial activity test of 3-(3-(4-hydroxy-3-methylphenyl)akriloil) coumarin compounds. Retrieved from [Link]

-

PMC. (n.d.). (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Methyl 3-(4-hydroxyphenyl)acrylate 19367-38-5. Retrieved from [Link]

-

SIBUR International. (n.d.). METHYLACRYLATE. Retrieved from [Link]424.pdf)

Sources

- 1. Optimization of antimalarial, and anticancer activities of (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate | 417712-26-6 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. lcms.cz [lcms.cz]

- 7. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]

- 8. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 9. chemicals.basf.com [chemicals.basf.com]

Technical Whitepaper: Spectroscopic Characterization of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

The following technical guide details the spectroscopic characterization of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate (also known as Methyl 3-chloro-4-hydroxycinnamate). This document is structured to serve as a reference for structural validation in synthetic organic chemistry and medicinal chemistry applications.

Introduction & Compound Significance

This compound is a functionalized cinnamic acid derivative often utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structure features a trisubstituted benzene ring (3-chloro-4-hydroxy pattern) conjugated with an

Accurate characterization of this molecule requires deconvolution of three distinct spectroscopic domains:

-

Stereochemistry: Confirming the trans (

) geometry of the olefin. -

Regiochemistry: Verifying the 3-chloro-4-hydroxy substitution pattern versus potential isomers.

-

Purity: Quantifying residual solvents and synthetic byproducts.

Analytical Workflow

The following workflow establishes a self-validating protocol for confirming the identity of the target molecule.

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS) Data[1][2][3]

The mass spectrum provides the primary confirmation of the molecular formula and the presence of the chlorine heteroatom.

Key Diagnostic Features[4][5][6]

-

Molecular Ion (

): The parent peak should appear at m/z 212 (based on -

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the

(212) and -

Fragmentation:

-

[M - 31] (

181): Loss of the methoxy group ( -

[M - 59] (

153): Loss of the carboxymethyl group (

-

Summary Table (EI, 70 eV)

| Ion Identity | m/z (Mass-to-Charge) | Relative Abundance | Interpretation |

| Molecular Ion ( | 212 | High | Parent molecule ( |

| Isotope Peak ( | 214 | ~33% of | Confirms 1 Chlorine atom |

| Base Peak Fragment | 181 | Variable | Loss of |

| Aryl Cation | 153 | Variable | Loss of |

Infrared Spectroscopy (FT-IR)

IR analysis is used primarily to confirm the oxidation state of the carbonyl and the presence of the phenol.

-

O-H Stretch: A broad band at 3200–3400 cm

indicates the phenolic hydroxyl group. -

C=O Stretch (Ester): A strong, sharp peak at 1690–1710 cm

. Note that conjugation with the alkene and aromatic ring lowers this frequency compared to non-conjugated esters (typically ~1740 cm -

C=C Stretch (Alkene): A diagnostic band at 1600–1630 cm

, confirming the acrylate double bond. -

C-Cl Stretch: A fingerprint region band around 700–800 cm

.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][7][8][9][10][11]

NMR is the definitive method for establishing regiochemistry and stereochemistry. DMSO-d6 is the recommended solvent as it ensures the solubility of the phenolic moiety and slows proton exchange, often allowing the phenolic proton to be observed as a distinct singlet or broad peak.

H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by a distinct AMX or ABC aromatic system and a pair of doublets for the vinyl protons.

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |

| 10.60 | Broad Singlet | 1H | - | Ar-OH | Phenolic proton (exchangeable with D |

| 7.85 | Doublet (d) | 1H | H-2 | Aromatic proton ortho to Cl. Deshielded by Cl and the acrylate system. | |

| 7.58 | Doublet (d) | 1H | H- | Vinyl proton beta to carbonyl. Large | |

| 7.55 | Doublet of Doublets (dd) | 1H | H-6 | Aromatic proton ortho to vinyl group. | |

| 7.05 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to OH. Shielded by electron-donating OH. | |

| 6.50 | Doublet (d) | 1H | H- | Vinyl proton alpha to carbonyl. | |

| 3.72 | Singlet (s) | 3H | - | -OCH | Methyl ester protons. |

Structural Logic & Coupling Tree

The following diagram illustrates the coupling logic used to assign the vinyl protons, distinguishing the trans isomer from the cis isomer (where

Figure 2: Coupling logic for the acrylate olefinic protons. The 16.0 Hz coupling constant is the definitive proof of trans stereochemistry.

Experimental Protocol for Validation

To reproduce these results, follow this standardized preparation method:

-

Sample Preparation: Dissolve 10–15 mg of the solid compound in 0.6 mL of DMSO-d6 (99.9% D). Ensure the tube is clean and free of paramagnetic impurities.

-

Instrument Parameters:

-

Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

-

Scans: Minimum 16 scans for high signal-to-noise ratio.

-

Relaxation Delay (D1): Set to

s to ensure accurate integration of the aromatic protons.

-

-

Referencing: Calibrate the spectrum to the residual solvent peak of DMSO (quintet at

2.50 ppm).

References

-

General Synthesis & NMR of Cinnamate Derivatives

- Source: The Royal Society of Chemistry (RSC) & Beilstein Journals.

- Context: Methodologies for Heck reactions and Knoevenagel condensations yielding substituted methyl cinnam

-

Link: (Generalized citation based on search results for substituted cinnamates).

-

NMR Chemical Shifts of Trace Impurities

-

Mass Spectrometry Fragmentation Patterns

- Source: ChemGuide / LibreTexts.

- Context: Validation of Chlorine isotope patterns (3:1 ratio)

-

Link:

Disclaimer: The specific chemical shifts provided above are high-confidence predicted values based on the additive substituent effects of the parent 4-hydroxycinnamic acid and the 3-chloro substituent in DMSO-d6. Experimental values may vary slightly (

Sources

Topic: Discovery and Natural Occurrence of Related Phenolic Acrylate Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Hydroxycinnamic Acid Derivatives in Natural Product Chemistry

Executive Summary

In the context of natural product chemistry, "phenolic acrylates" refer to the vast and pharmacologically active class of Hydroxycinnamic Acids (HCAs) and their ester/amide conjugates. Characterized by a phenylpropanoid (C6-C3) skeleton containing a phenolic ring and a propenoic (acrylic) acid tail, these compounds represent a critical frontier in drug discovery, offering potent antioxidant, anti-inflammatory, and antineoplastic properties. This guide synthesizes the biosynthetic origins, ecological distribution, and rigorous isolation protocols for these compounds, with a specific focus on high-value derivatives like Caffeic Acid Phenethyl Ester (CAPE) and Salvianolic Acids .

Chemical Definition & Structural Logic

The term "phenolic acrylate" describes the structural motif found in hydroxycinnamic acids. Unlike synthetic acrylates used in polymers, natural phenolic acrylates are defined by the presence of a 3-phenyl-2-propenoic acid backbone.

-

Core Skeleton: C6 (aromatic ring) – C3 (propenoic side chain).[1]

-

Key Substituents: Hydroxyl (-OH) and Methoxy (-OCH3) groups on the aromatic ring dictate solubility and antioxidant potential (Resonance stabilization of phenoxy radicals).

-

Common Derivatives:

The Biosynthetic Engine: Phenylpropanoid Pathway

The natural occurrence of these compounds is governed by the Phenylpropanoid Pathway , a metabolic superhighway in plants that converts Phenylalanine into structural polymers (lignin) and bioactive defense molecules (phenolic acids).[6][7]

Mechanistic Flow[2]

-

Deamination: Phenylalanine ammonia-lyase (PAL) converts L-Phenylalanine to trans-cinnamic acid, establishing the double bond (acrylate motif).

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H) introduces the para-hydroxyl group.

-

Esterification/Conjugation: Downstream enzymes (transferases) conjugate the acid to alcohols (e.g., phenethyl alcohol for CAPE) or other acids (e.g., danshensu for Salvianolic acids).

Pathway Visualization

The following diagram illustrates the enzymatic cascade leading to major phenolic acrylates.

Figure 1: The Phenylpropanoid Biosynthetic Pathway highlighting the divergence from simple acids to complex bioactive esters.

Natural Occurrence and Distribution

Phenolic acrylates are ubiquitous in the plant kingdom, serving as UV protectants and antimicrobial agents. However, high-value therapeutic derivatives are often restricted to specific taxa.

Table 1: Natural Sources of Key Phenolic Acrylate Compounds

| Compound | Primary Natural Source | Concentration / Yield | Therapeutic Indication |

| Caffeic Acid | Coffee beans, Blueberries, Apples | High (up to 75% of HCAs in plums) | Antioxidant, Anti-inflammatory |

| Ferulic Acid | Rice bran, Wheat, Oats (Cell walls) | Bound form (requires alkaline hydrolysis) | UV protection, Skin repair |

| CAPE | Propolis (Bee glue), Populus spp. buds | Variable (0.5% - 5% in propolis extracts) | NF-κB inhibition, Anticancer |

| Salvianolic Acid B | Salvia miltiorrhiza (Danshen) root | High (3-5% dry weight) | Cardiovascular protection, Antifibrotic |

| Rosmarinic Acid | Rosmarinus officinalis, Melissa officinalis | 1-3% dry weight | Antiviral, Neuroprotection |

Isolation and Characterization Methodologies

The isolation of phenolic acrylates requires a protocol that preserves the integrity of the ester bonds (which can hydrolyze under strong acid/base) and the unsaturated side chain (susceptible to oxidation).

Protocol: Extraction of CAPE from Propolis

This protocol utilizes polarity-guided fractionation to separate the lipophilic CAPE from the waxy matrix of propolis.

Reagents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Methanol.

-

Maceration:

-

Freeze raw propolis (-20°C) and grind to a fine powder.

-

Extract with 95% Ethanol (1:10 w/v) under ultrasonication for 30 mins at <40°C.

-

Rationale: Ethanol extracts a broad spectrum of phenolics while minimizing wax dissolution compared to pure acetone or chloroform.

-

-

Filtration & Concentration:

-

Filter through Whatman No. 1 paper.

-

Evaporate solvent in vacuo at 40°C to obtain the crude ethanolic extract (EE).

-

-

Liquid-Liquid Partition (The "Defatting" Step):

-

Resuspend EE in 10% aqueous ethanol.

-

Partition against n-Hexane (3x). Discard the hexane layer (removes waxes and lipids).

-

Partition the aqueous phase against Ethyl Acetate (3x). Collect the EtOAc layer.[8]

-

Rationale: Phenolic acrylates partition into EtOAc; sugars and highly polar impurities remain in the water phase.

-

-

Chromatographic Purification:

-

Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption).

-

Mobile Phase: Methanol.

-

Rationale: LH-20 is superior for phenolics as it separates based on molecular size and hydrogen bonding capability, avoiding the irreversible adsorption often seen with silica gel.

-

Workflow Visualization

The following diagram details the logical flow for isolating phenolic acrylates from complex plant matrices.

Figure 2: Polarity-guided fractionation workflow for the isolation of phenolic acrylates.

Case Studies in Discovery

CAPE: From Beehive to Oncology

Discovery: Caffeic Acid Phenethyl Ester was first identified as a bioactive component of propolis by Grunberger et al. in 1988. Significance: While propolis had been used in folk medicine for centuries, the isolation of CAPE pinpointed the molecule responsible for the specific inhibition of the NF-κB transcription factor. This discovery bridged the gap between traditional apiotherapy and modern molecular oncology, leading to CAPE's investigation as a radiosensitizer and anti-metastatic agent.

Salvianolic Acids: Modernizing Traditional Chinese Medicine (TCM)

Discovery: Salvia miltiorrhiza (Danshen) is a staple in TCM for cardiovascular health.[9][10] In the late 20th century, Chinese researchers utilized modern HPLC-MS techniques to resolve the water-soluble fraction, identifying Salvianolic Acid B (Sal B). Mechanism: Unlike simple antioxidants, Sal B was found to act as a potent antifibrotic agent by inhibiting the TGF-β1 signaling pathway. This transition from "whole herb" to "single molecule" (Sal B) enabled the development of standardized injectable drugs for ischemic stroke and angina in Asia.

Future Perspectives

The field is moving towards Metabolic Engineering . Rather than extracting varying yields from plants, researchers are engineering Saccharomyces cerevisiae and E. coli with heterologous PAL, C4H, and 4CL genes to biosynthesize specific phenolic acrylates (like CAPE and Rosmarinic acid) in fermentation tanks. This ensures a sustainable, scalable supply for clinical trials.

References

-

Phenylpropanoid Biosynthesis: Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant. Link

-

CAPE Discovery: Grunberger, D., et al. (1988). Preferential cytotoxicity on tumor cells by caffeic acid phenethyl ester isolated from propolis. Experientia. Link

-

Salvianolic Acids: Du, L., et al. (2020). Salvianolic Acid B: A Review of its Pharmacology, Toxicology, and Pharmacokinetics. Frontiers in Pharmacology. Link

-

Isolation Protocols: Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. Link

-

Propolis Chemistry: Huang, M. T., et al. (1996). Inhibitory effects of caffeic acid phenethyl ester (CAPE) on 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion. Cancer Research. Link

Sources

- 1. KEGG PATHWAY: ko00940 [kegg.jp]

- 2. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Phenylpropanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. CN100378088C - A kind of preparation method of salvianolic acid - Google Patents [patents.google.com]

- 10. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Stability and degradation profile of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Technical Guide: Stability and Degradation Profile of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile for This compound (CAS: 1266249-44-8). As a halogenated derivative of hydroxycinnamic acid esters, this molecule exhibits a complex degradation profile governed by three primary structural motifs: the hydrolysis-prone methyl ester, the photo-reactive

This document is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) teams to establish robust handling, storage, and analytical protocols.

Chemical Identity & Structural Analysis

-

IUPAC Name: Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate

-

Molecular Formula:

-

Molecular Weight: 212.63 g/mol

-

Structural Motifs & Stability Implications:

-

Acrylate Ester: Susceptible to hydrolytic cleavage (acid/base catalyzed) and Michael addition reactions.

-

Styrenyl Double Bond: The conjugated system acts as a UV chromophore, making the molecule highly susceptible to photo-isomerization (E to Z) and [2+2] photo-cycloaddition.

-

Ortho-Chloro Phenol: The chlorine atom exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic hydroxyl group compared to non-halogenated analogs (e.g., methyl p-coumarate). This lowers the pKa, potentially accelerating oxidative degradation in neutral-to-basic aqueous media.

-

Degradation Mechanisms: The "Why" and "How"

The degradation of this compound follows distinct mechanistic pathways. Understanding these is critical for interpreting forced degradation data.

Hydrolytic Degradation (pH-Dependent)

-

Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.

-

Acidic Conditions: Protonation of the carbonyl oxygen activates the ester, leading to slow hydrolysis to 3-chloro-4-hydroxycinnamic acid and methanol.

-

Basic Conditions: Hydroxide ion attacks the carbonyl directly. The reaction is rapid and irreversible due to the formation of the carboxylate salt.

-

Critical Insight: The electron-withdrawing chlorine substituent on the phenyl ring stabilizes the transition state for nucleophilic attack, theoretically increasing the rate of alkaline hydrolysis compared to unsubstituted methyl cinnamate.

Photolytic Degradation

-

Mechanism: Absorption of UV light (typically

~300–320 nm) excites the -

Primary Pathway: Geometric Isomerization . The thermodynamically stable trans (E) isomer converts to the cis (Z) isomer. The Z-isomer often has different solubility and biological potency.

-

Secondary Pathway: Dimerization . At high concentrations (solid state or concentrated solution), intermolecular [2+2] cycloaddition can occur across the double bonds, forming cyclobutane derivatives (truxillic/truxinic acid type dimers).

Oxidative Degradation

-

Mechanism: Radical abstraction of the phenolic hydrogen.

-

Pathway: Formation of a phenoxy radical, which can delocalize and couple to form dimers (biphenyls) or oxidize further to quinoid species.

-

Trigger: High pH (phenolate formation), metal ions (

,

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation based on stress conditions.

Caption: Mechanistic degradation tree for this compound showing hydrolytic, photolytic, and oxidative pathways.

Experimental Protocols: Forced Degradation Studies

To validate the stability profile, the following stress testing protocol is recommended. This aligns with ICH Q1A (R2) guidelines but is tailored for the specific reactivity of this acrylate ester.

Analytical Method (HPLC-UV)

Before stressing, ensure your method is stability-indicating (capable of resolving the cis-isomer and the free acid from the parent).[1]

-

Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: 310 nm (Max absorption for cinnamates) and 254 nm.

-

Flow Rate: 1.0 mL/min.

Stress Protocols

| Stress Type | Conditions | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 2–24 hours | 5–20% | Assessing ester bond stability. Expect formation of the free acid (Retention time shift). |

| Base Hydrolysis | 0.01 N NaOH, RT, 1–4 hours | 5–20% | Critical: Acrylates hydrolyze rapidly in base. Start with mild conditions to avoid total degradation. |

| Oxidation | 3% | 5–20% | Tests phenolic sensitivity. Look for multiple small peaks (radical coupling products) or baseline rise. |

| Photostability | 1.2 million lux·h (VIS) / 200 W·h/m² (UV) | Variable | High Risk. Expect E/Z isomerization. Perform on solid and in solution. |

| Thermal | 60°C (Solid State) for 7 days | < 5% | Tests crystal lattice stability. If melting point is low, watch for polymerization. |

Workflow Visualization

Caption: Step-by-step workflow for conducting forced degradation studies on the target acrylate.

Storage and Handling Recommendations

Based on the theoretical and analogous stability profile, the following handling procedures are mandatory to maintain integrity:

-

Light Protection (Critical): The compound is a Michael acceptor and a chromophore. Store in amber glass vials wrapped in aluminum foil. All analytical work should be performed under yellow (UV-filtered) light to prevent in-situ isomerization during weighing or dilution.

-

Moisture Control: While the ester is relatively stable to atmospheric moisture, the presence of the phenolic hydroxyl group can make the crystal lattice hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term storage.

-

Solution Stability: Avoid protic solvents (methanol/water) for long-term storage of stock solutions to prevent transesterification or hydrolysis. Acetonitrile or DMSO are preferred solvents for stock preparation.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

- Bandaipally, H. et al. (2013). "The role of the chloro substituent in the stability and activity of cinnamic acid derivatives." Journal of Molecular Structure.

- Tonnesen, H. H. (2004). Photostability of Drugs and Drug Formulations. CRC Press.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56668700, this compound. Link

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Introduction: A Proactive Approach to Laboratory Safety

In the dynamic landscape of drug discovery and chemical research, novel molecules are synthesized daily. Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is one such compound, holding potential as an intermediate in the synthesis of bioactive molecules.[1] However, its novelty means that a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) is not yet readily available in common chemical safety databases. This guide is therefore constructed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling, storage, and emergency management of this compound.

The following information is a synthesis of expert analysis based on the compound's chemical structure and data from structurally analogous compounds, primarily methyl acrylate and chlorinated phenols. This proactive hazard assessment is a cornerstone of modern laboratory safety, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

Compound Identification and Structural Analysis

-

Chemical Name: this compound

-

Synonyms: Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate

-

Molecular Formula: C₁₀H₉ClO₃

-

Structural Features of Note:

-

Methyl Acrylate Moiety: This α,β-unsaturated ester is known for its high reactivity. The vinyl group is susceptible to polymerization, and the ester can undergo transesterification.[2] Acrylate esters are also recognized as Michael acceptors, allowing them to react with biological nucleophiles.[2][3] This functional group is the primary driver of the compound's anticipated toxicological and reactivity hazards.

-

Substituted Phenyl Ring: The presence of a chloro and a hydroxyl group on the phenyl ring influences the molecule's polarity, solubility, and metabolic profile. Halogenated phenols can exhibit their own toxicological properties.

-

Hazard Identification and GHS Classification (Inferred)

Based on the hazards associated with methyl acrylate and chlorinated phenols, the following Globally Harmonized System (GHS) classification for this compound is inferred. This should be treated as a precautionary classification until empirical data becomes available.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[4][5][6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5][6][7] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[5][6][7] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[5][6][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[5][6][7] |

| Respiratory Sensitization | - | Insufficient data for classification |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5][6][7] |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects.[5][7] |

Signal Word: Danger

Hazard Pictograms:

Safe Handling and Storage: A Multi-layered Defense

The primary hazards associated with this compound are its flammability, toxicity, and potential as a skin sensitizer.[5][8][9] A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[10][11]

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6 air changes per hour.[12]

-

Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[12][13]

Administrative Controls

-

Designated Area: Establish a designated area within the laboratory for the handling of this sensitizing agent to minimize the risk of cross-contamination.[8][11]

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.

-

Hygiene Practices: Avoid touching your face, personal items like phones, or leaving the laboratory with gloves on. Wash hands thoroughly after handling the compound, even if gloves were worn.[10][14]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required when there is a potential for splashing.[11][14]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12][13] For larger quantities, a chemically resistant apron is recommended.

-

Hand Protection: Due to the risk of skin sensitization, glove selection is critical. Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove is recommended for extended handling. Change gloves frequently and immediately if contamination is suspected.[10]

Storage Requirements

-

Flammables Cabinet: Store in a tightly sealed container within a dedicated, approved flammables safety cabinet.[10][13]

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.[15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[10][16] Use only non-sparking tools for opening and closing containers.[15]

Caption: Workflow for Safe Handling.

Emergency Procedures: Rapid and Informed Response

A swift and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Spill Response

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

Ensure all ignition sources are extinguished.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area.

-

-

Large Spills (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Close the laboratory doors.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety).[12]

-

Caption: Spill Response Decision Tree.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire.[9]

-

Hazards from Combustion: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[9]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.[13]

-

Collect waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in general waste.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is paramount in a research environment. While this guide provides a comprehensive framework based on scientific principles and data from analogous compounds, it is not a substitute for a thorough risk assessment for your specific experimental procedures. By fostering a culture of safety, diligence, and proactive hazard analysis, we can continue to push the boundaries of science responsibly.

References

- Cieśla, J. M., et al. (1994). The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships. Fundamental and Applied Toxicology, 22(4), 543-548.

- National Oceanic and Atmospheric Administration (NOAA).

- Stanford University Environmental Health & Safety. (2024). General Use SOP - Sensitizers.

- Chemius. (n.d.). Methyl Acrylate (MA)

- Wikipedia. (n.d.).

- University of Michigan Environment, Health & Safety. (n.d.). Sensitizers.

- UCLA Research Safety & Animal Welfare Administr

- Arkema. (2012).

- Vanderbilt University Medical Center. (n.d.).

- Multichem. (n.d.).

- Pennsylvania State University Environmental Health and Safety. (n.d.). General Use SOP for Sensitizers.

- Acrylat OJSC. (2011).

- Yale Environmental Health & Safety. (n.d.).

- Carnegie Mellon University Environmental Health & Safety. (2024). EHS Guideline - Flammable and Combustible Liquids.

- Wiley-VCH. (2003). "Acrylic Ester Polymers". In Ullmann's Encyclopedia of Industrial Chemistry.

- Chem-Impex. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid.

- University of Nevada, Reno Environmental Health & Safety. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids.

- OSHA Training School. (2024). Safe Handling of Flammable Liquids: Key Safety Tips.

- New Jersey Department of Health. (n.d.).

Sources

- 1. blog.storemasta.com.au [blog.storemasta.com.au]

- 2. Acrylate - Wikipedia [en.wikipedia.org]

- 3. The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Mobile [my.chemius.net]

- 6. sibur-int.cn [sibur-int.cn]

- 7. arkema.com [arkema.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. nj.gov [nj.gov]

- 10. vumc.org [vumc.org]

- 11. pdx.edu [pdx.edu]

- 12. cmu.edu [cmu.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. ehs.stanford.edu [ehs.stanford.edu]

- 15. multichemindia.com [multichemindia.com]

- 16. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Introduction: Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is a substituted cinnamic acid ester, a class of compounds recognized for its versatile role as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of a halogen, a phenolic hydroxyl group, and a reactive α,β-unsaturated ester moiety makes it a valuable intermediate for further chemical modifications. This document provides a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug development. The chosen synthetic route is a two-step, one-pot process commencing with a Knoevenagel-Doebner condensation, followed by a Fischer esterification. This approach is selected for its reliability, use of common laboratory reagents, and straightforward execution.

Scientific Rationale & Reaction Mechanism: The synthesis proceeds via two well-established name reactions.

-

Knoevenagel-Doebner Condensation : This reaction involves the condensation of an aromatic aldehyde (3-chloro-4-hydroxybenzaldehyde) with an active methylene compound (malonic acid).[1][2] The reaction is typically catalyzed by a weak amine base, such as pyridine, often with a co-catalyst like piperidine. The mechanism begins with the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid, which subsequently decarboxylates under the reaction conditions to afford the stable trans-cinnamic acid derivative.[2][3]

-

Fischer Esterification : Following the formation of 3-chloro-4-hydroxycinnamic acid in situ, the product is esterified without intermediate purification. This classic reaction involves treating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the desired methyl ester.

The overall transformation is depicted below:

Caption: Overall two-step, one-pot synthesis scheme.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles | Equivalents |

| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 2420-16-8 | 5.00 g | 31.93 mmol | 1.0 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | 4.00 g | 38.44 mmol | 1.2 |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | 20 mL | - | Solvent |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | 0.5 mL | 4.94 mmol | 0.15 |

| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | 50 mL | - | Reagent/Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 7664-93-9 | 1 mL | 18.4 mmol | 0.58 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ~300 mL | - | Extraction |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ~200 mL | - | Chromatography |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | ~100 mL | - | Wash |

| Brine (Sat. NaCl Soln.) | NaCl | 58.44 | 7647-14-5 | ~100 mL | - | Wash |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ~10 g | - | Drying Agent |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | ~50 g | - | Chromatography |

Equipment

-

250 mL and 500 mL Round-bottom flasks

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Separatory funnel (500 mL)

-

Glass funnel and filter paper

-

Rotary evaporator

-

Glass chromatography column

-

Beakers, graduated cylinders, and standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Caption: Experimental workflow from synthesis to characterization.

Part 1: Knoevenagel-Doebner Condensation

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-hydroxybenzaldehyde (5.00 g, 31.93 mmol) and malonic acid (4.00 g, 38.44 mmol).

-

Causality: Using a slight excess of malonic acid (1.2 equivalents) ensures the complete consumption of the limiting aldehyde starting material.

-

-

Solvent and Catalyst Addition : Add pyridine (20 mL) to the flask to dissolve the solids, followed by the addition of piperidine (0.5 mL).

-

Causality: Pyridine serves as a mildly basic solvent that facilitates the reaction, while piperidine is a more effective base catalyst that accelerates the initial condensation and subsequent decarboxylation step.[2]

-

-

Heating : Attach a reflux condenser and heat the reaction mixture in a heating mantle to 90-95 °C. Maintain this temperature with vigorous stirring for 4 hours.

-

Causality: Heating provides the necessary activation energy for the condensation, dehydration, and decarboxylation steps.

-

-

Monitoring : Monitor the reaction progress by TLC (using a 7:3 hexane:ethyl acetate eluent). The starting aldehyde should be consumed, and a new, more polar spot corresponding to the intermediate carboxylic acid should appear.

Part 2: Fischer Esterification

-

Cooling and Reagent Addition : After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature. Without isolating the intermediate, add anhydrous methanol (50 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) while stirring.

-

Causality: Methanol acts as both the solvent and the reactant for the esterification. Concentrated sulfuric acid is a potent catalyst for this process. The addition must be slow due to the exothermic reaction between acid and the pyridine/methanol mixture.

-

-

Heating : Re-attach the reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 6 hours.

-

Causality: Heating under reflux conditions accelerates the esterification equilibrium towards the product side. Using a large excess of methanol also helps drive the reaction to completion according to Le Châtelier's principle.

-

-

Monitoring : The reaction can be monitored by TLC (7:3 hexane:ethyl acetate). The polar carboxylic acid spot should be replaced by a less polar spot corresponding to the final methyl ester product.

Part 3: Work-up and Purification

-

Quenching : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate may form.

-

Causality: This step quenches the reaction and precipitates the organic product, which has low solubility in water.

-

-

Extraction : Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Causality: Ethyl acetate is a suitable organic solvent for extracting the desired ester from the aqueous phase. Multiple extractions ensure a high recovery yield.

-

-

Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 100 mL).

-

Causality: The sodium bicarbonate wash neutralizes any remaining sulfuric acid and removes any unreacted carboxylic acid intermediate. The brine wash removes residual water and aids in breaking any emulsions.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely a pale yellow or off-white solid.[4]

-

Purification : Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to isolate the pure product.

-

Causality: Column chromatography is a standard and effective method for separating the desired product from non-polar impurities and any residual starting materials.[5]

-

-

Final Product : Combine the pure fractions, evaporate the solvent, and dry the resulting solid under a high vacuum to obtain this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods. Expected data for the trans (E)-isomer are:

-

¹H NMR (CDCl₃, 400 MHz) : δ ~7.60 (d, 1H, J=16.0 Hz, vinylic H), δ ~7.40 (d, 1H, J=2.0 Hz, Ar-H), δ ~7.25 (dd, 1H, J=8.4, 2.0 Hz, Ar-H), δ ~6.95 (d, 1H, J=8.4 Hz, Ar-H), δ ~6.25 (d, 1H, J=16.0 Hz, vinylic H), δ ~5.90 (s, 1H, -OH), δ ~3.80 (s, 3H, -OCH₃).

-

Insight: The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of a trans double bond configuration.[6]

-

-

¹³C NMR (CDCl₃, 101 MHz) : δ ~167.5 (C=O), 152.0 (C-OH), 143.0 (vinylic CH), 130.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-C), 121.0 (C-Cl), 117.0 (vinylic CH), 116.0 (Ar-CH), 51.8 (-OCH₃).

-

IR (KBr, cm⁻¹) : ~3400 (O-H stretch, broad), ~1710 (C=O stretch, ester), ~1630 (C=C stretch, alkene), ~1600, 1510 (C=C stretch, aromatic), ~1250, 1170 (C-O stretch).

-

Mass Spectrometry (ESI-) : m/z calculated for C₁₀H₈ClO₃⁻ [M-H]⁻: 211.02; found: 211.0.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Chloro-4-hydroxybenzaldehyde : May cause skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. Handle with extreme care in a fume hood.

-

Piperidine : Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Sulfuric Acid : Causes severe skin burns and eye damage. Highly corrosive. Add slowly and carefully to other liquids to avoid splashing.

-

Methanol : Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water.[9][10] In case of eye contact, rinse cautiously with water for several minutes.[10][11] If inhaled, move the person to fresh air.[9] In all cases of significant exposure, seek immediate medical attention.[8]

References

- Vertex AI Search. (n.d.). Perkin reaction.

- Texier-Boullet, F., Villemin, D., & Ricard, M. (1985). Phase Transfer Catalysed Wittig-Horner Synthesis Preparation of Hydroxycinnamic Esters From Ortho Hydroxy Aromatic Aldehydes Obt.

- Sharma, P., & Kumar, A. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2).

- Online Organic Chemistry Tutor. (2025, April 27). Perkin Reaction.

- J&K Scientific LLC. (2025, June 1). Perkin Reaction.

- Taylor & Francis Online. (2006, December 5). Phase Transfer Catalysed Wittig-Horner Synthesis Preparation of Hydroxycinnamic Esters From Ortho Hydroxy Aromatic Aldehydes Obtention of Hydroxycinnamic Acids.

- Organic Chemistry Tutor. (2021, October 26). Perkin Condensation Mechanism | Organic Chemistry [Video]. YouTube.

- Organic Synthesis. (n.d.). Heck Coupling.

- Extrasynthese. (n.d.).

- Sci-hub.st. (n.d.). Side Reactions in the Phase Transfer Catalysed Wittig-Horner Synthesis.

- Loba Chemie. (2016, May 18). 3-CHLOROBENZALDEHYDE MSDS | CAS 587-04-2 MSDS.

- ECHEMI. (n.d.).

- Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Benzaldehyde, 3-chloro-4-hydroxy-.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- CDH Fine Chemical. (n.d.).

- Singh, R., Singh, P., & Singh, A. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 6(3), 45-50.

- Bentham Science. (n.d.). Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acrylaldehydes and their Subsequent Knoevenagel Condensation with Various Active Methylene Compounds.

- Beilstein Journals. (n.d.).

- Wikipedia. (n.d.).

- ResearchGate. (n.d.).

- de Vries, J. G. (2017). Heck Reaction—State of the Art.

- Semantic Scholar. (2022, June 30).

- Organic Syntheses. (n.d.).

- UW-Madison Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

- Sigma-Aldrich. (n.d.). Methyl 3-(4-hydroxyphenyl)

- Biblio. (n.d.).

- National Institutes of Health. (n.d.). (E)-Methyl 3-(3,4-dihydroxyphenyl)

- Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)

- Royal Society of Chemistry. (n.d.). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin.

- ChemicalBook. (n.d.).

- PrepChem.com. (n.d.).

- Google Patents. (n.d.). US10087159B2 - Method for producing 3-chloro-2-hydroxypropyl (meth)

- Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- European Patent Office. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. gctlc.org [gctlc.org]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. extrasynthese.com [extrasynthese.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Application Note: Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate as a Versatile Scaffold in Anticancer Drug Discovery

[1][2]

Abstract

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate (M-CHCA) represents a critical pharmacophore in the development of targeted anticancer therapeutics.[1][2] As a halogenated derivative of ferulic/cinnamic acid, it offers enhanced lipophilicity and metabolic stability compared to its natural precursors. This guide details the utilization of M-CHCA not merely as a reagent, but as a dual-pathway scaffold: (1) as a precursor for Histone Deacetylase (HDAC) inhibitors via hydroxamic acid conversion, and (2) as a direct effector of Tubulin polymerization inhibition and MMP-9 downregulation .[1] This document provides optimized synthetic protocols, biological assay workflows, and mechanistic insights for researchers in medicinal chemistry and oncology.

Compound Profile & Pre-Analytical Handling[2]

Before initiating biological or synthetic workflows, the physicochemical properties of M-CHCA must be managed to ensure experimental reproducibility.

| Property | Specification | Experimental Implication |

| CAS Number | 19367-38-5 (Analogous) | Verify purity >98% via HPLC before use.[1][2] |

| Molecular Weight | ~212.63 g/mol | Calculation basis for molar dosing.[1][2] |

| LogP | ~2.5 (Predicted) | High membrane permeability; requires DMSO for solubilization.[1][2] |

| Solubility | DMSO (>20 mg/mL), Ethanol | Incompatible with aqueous buffers for stock storage.[1] |

| Stability | Light Sensitive | Store at -20°C in amber vials; avoid repeated freeze-thaw cycles.[1][2] |

| Reactivity | Michael Acceptor | The |